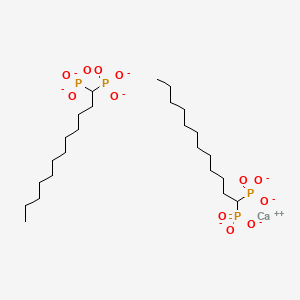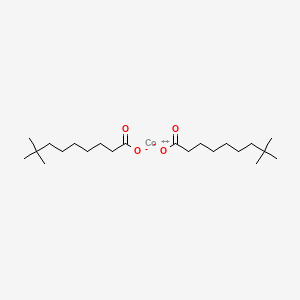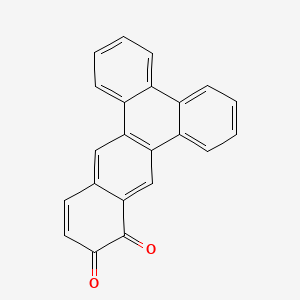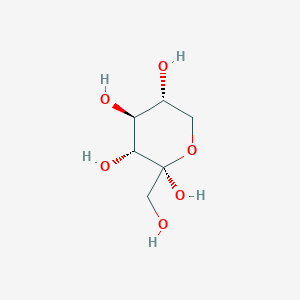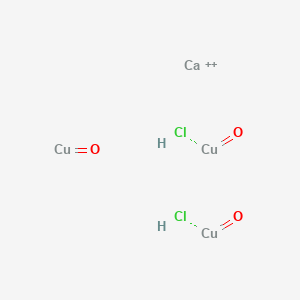
Calcium dichlorotrioxotricuprate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium dichlorotrioxotricuprate(2-) is a complex inorganic compound with the molecular formula CaCl2Cu3H2O3+2. It is known for its unique structure and properties, which make it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of calcium dichlorotrioxotricuprate(2-) typically involves the reaction of calcium chloride with copper(II) oxide in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ \text{CaCl}_2 + 3\text{CuO} + \text{Oxidizing Agent} \rightarrow \text{CaCl}_2\text{Cu}_3\text{H}_2\text{O}_3+2 ]
Industrial Production Methods
Industrial production of calcium dichlorotrioxotricuprate(2-) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and precise control of temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium dichlorotrioxotricuprate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state copper compounds, while reduction may yield lower oxidation state copper compounds .
Applications De Recherche Scientifique
Calcium dichlorotrioxotricuprate(2-) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as antimicrobial agents.
Industry: It is used in the production of advanced materials and as a component in certain industrial processes
Mécanisme D'action
The mechanism by which calcium dichlorotrioxotricuprate(2-) exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. It can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium dichloride: Similar in containing calcium and chlorine but lacks the copper component.
Copper(II) oxide: Contains copper but lacks the calcium and chlorine components.
Calcium ferrate: Contains calcium and has similar oxidation properties but involves iron instead of copper
Uniqueness
Calcium dichlorotrioxotricuprate(2-) is unique due to its specific combination of calcium, chlorine, and copper, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
97592-60-4 |
|---|---|
Formule moléculaire |
CaCl2Cu3H2O3+2 |
Poids moléculaire |
351.63 g/mol |
Nom IUPAC |
calcium;oxocopper;dihydrochloride |
InChI |
InChI=1S/Ca.2ClH.3Cu.3O/h;2*1H;;;;;;/q+2;;;;;;;; |
Clé InChI |
SMEGKKGTUKDNCV-UHFFFAOYSA-N |
SMILES canonique |
O=[Cu].O=[Cu].O=[Cu].Cl.Cl.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


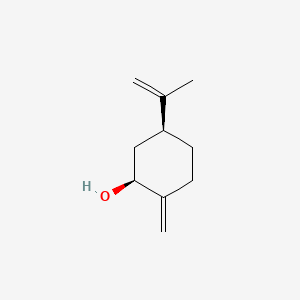
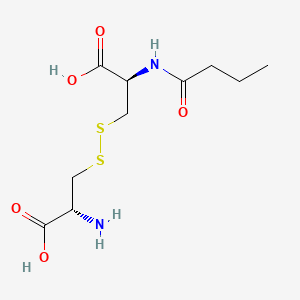
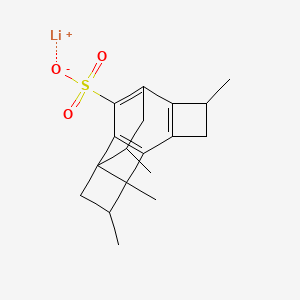

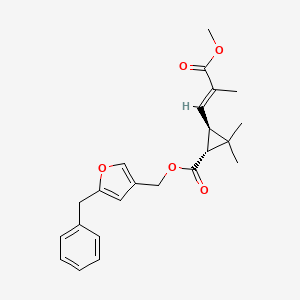
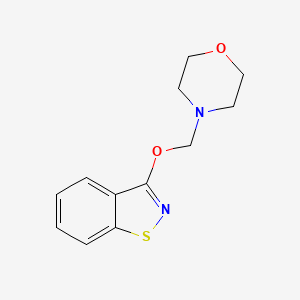
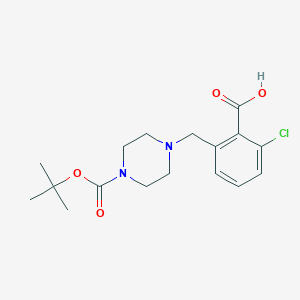
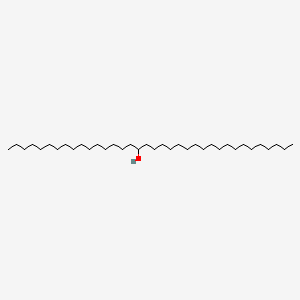
![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
